molecular formula C10H9NO6S2 B085843 1,3-Naphthalenedisulfonic acid, 6-amino- CAS No. 118-33-2

1,3-Naphthalenedisulfonic acid, 6-amino-

Cat. No. B085843
CAS RN: 118-33-2
M. Wt: 303.3 g/mol
InChI Key: KZCSUEYBKAPKNH-UHFFFAOYSA-N
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Patent
US03979445

Procedure details

When 2-naphthylamine (BNA) is sulfonated in oleum, the sulfonation products are principally 2-amino-1,5,7-naphthalene trisulfonic acid and 2-amino-6,8-naphthalenedisulfonic acid (Amino G Acid). Hydrolysis of the trisulfonic acid provides Amino J Acid (2-amino-5,7-naphthalenedisulfonic acid). Thus, using this so-called BNA route, it is possible to prepare a fixed ratio of both Amino J Acid and Amino G Acid. However, because of the known carcinogenicity of 2-naphthylamine, this route is not used. Amino J Acid is primarily made by the sulfonation of 2-amino-1-naphthalenesulfonic acid (Tobias Acid) with 30% oleum followed by hydrolysis of the intermediate 1,5,7-trisulfonic acid. Amino G Acid, on the other hand, is made by the sulfonation of beta naphthol with sulfuric acid and then with 20% oleum, in controlled steps from 15°-80°C., followed by amination by the Bucherer Reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1C2C(=CC=CC=2)C=CC=1N.[NH2:12][C:13]1[CH:22]=[CH:21][C:20]2[C:19]([S:23]([OH:26])(=[O:25])=[O:24])=[CH:18][C:17]([S:27]([OH:30])(=[O:29])=[O:28])=[CH:16][C:15]=2[C:14]=1S(O)(=O)=O.NC1C=CC2C(=C(S(O)(=O)=O)C=C(S(O)(=O)=O)C=2)C=1>OS(O)(=O)=O.O=S(=O)=O>[CH:22]1[C:13]([NH2:12])=[CH:14][C:15]2[C:20](=[C:19]([S:23]([OH:26])(=[O:25])=[O:24])[CH:18]=[C:17]([S:27]([OH:30])(=[O:28])=[O:29])[CH:16]=2)[CH:21]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=2C=C(C=C(C2C=C1)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)O)S(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)O.O=S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.